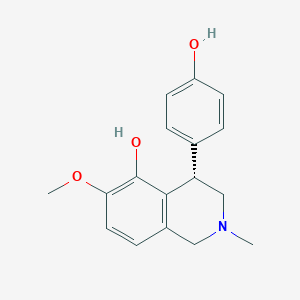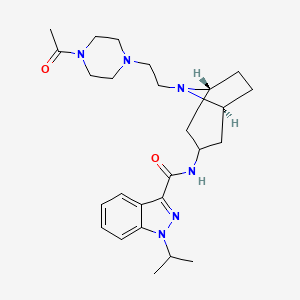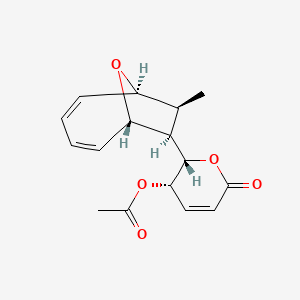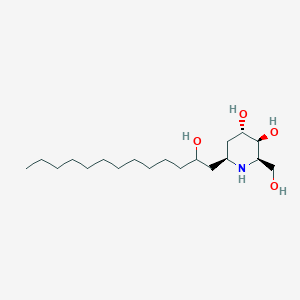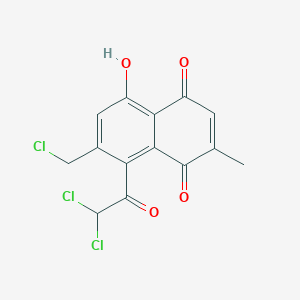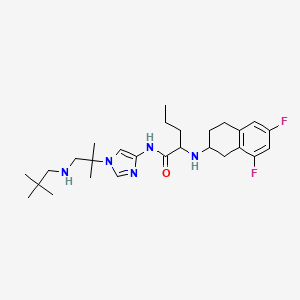
Cardanol
Descripción general
Descripción
Cardanol es un lípido fenólico derivado del ácido anacárdico , que es el componente principal del líquido de la cáscara de la nuez de la India (CNSL) . El CNSL es un subproducto del procesamiento de la nuez de la India. El nombre "this compound" se deriva del género Anacardium , que incluye el árbol de la nuez de la India (Anacardium occidentale). Curiosamente, el nombre del género en sí se basa en la palabra griega para "corazón" .
Aplicaciones Científicas De Investigación
Las propiedades únicas del cardanol lo hacen valioso en la investigación científica y la industria:
Propiedades antioxidantes y antimicrobianas: El this compound exhibe propiedades antioxidantes y antimicrobianas intrínsecas, lo que lo hace útil en formulaciones y como aditivo en surfactantes .
Nanomateriales blandos: El this compound sirve como materia prima para generar nanomateriales blandos como nanotubos, nanofibras, geles y surfactantes.
Safety and Hazards
Cardanol can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and drowsiness or dizziness . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Cardanol is considered an important starting material due to its unique structural features, abundant availability, and low cost . It has potential interest in industry, such as epoxy and acrylic monomers, plasticizers, and surfactants . It also shows promise in the synthesis of various reactive building blocks dedicated to the synthesis of polymers that may be applied for polyepoxides, polyacrylates, plasticizers, and surfactants .
Mecanismo De Acción
El mecanismo preciso mediante el cual el cardanol ejerce sus efectos depende del contexto de su aplicación. Los investigadores investigan sus interacciones con los objetivos moleculares y las vías en varios campos, incluyendo la química, la biología y la medicina.
Análisis Bioquímico
Biochemical Properties
Cardanol plays a significant role in biochemical reactions due to its reactive phenolic hydroxyl group and aliphatic side chain. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can undergo epoxidation in the presence of epichlorohydrin and caustic soda, forming epoxy compounds that are useful in polymer synthesis . Additionally, this compound reacts with acid chlorides to produce cardanyl esters, which have applications in the production of surfactants and plasticizers .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes involved in oxidative stress responses, thereby affecting cellular redox balance . Furthermore, this compound has been observed to impact gene expression related to inflammatory responses, suggesting its potential as an anti-inflammatory agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by interacting with their active sites. For example, this compound has been shown to inhibit the activity of certain lipoxygenases, enzymes involved in the metabolism of polyunsaturated fatty acids . This inhibition can lead to reduced production of pro-inflammatory mediators, highlighting this compound’s potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or oxidative environments . Long-term studies have indicated that this compound can maintain its bioactivity over extended periods, although its efficacy may diminish due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation, facilitating their excretion from the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, including the endoplasmic reticulum and mitochondria, where it exerts its bioactive effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria, where it affects mitochondrial function and energy metabolism . Additionally, this compound can undergo phosphorylation or acetylation, which may modulate its activity and interactions with other biomolecules .
Métodos De Preparación
a. Rutas sintéticas: El cardanol se puede obtener mediante la descomposición térmica (decarboxilación) de ácidos anacárdicos que se encuentran en la naturaleza. La composición de la cadena lateral del this compound varía en su grado de insaturación. El componente principal es el This compound tri-insaturado , que representa el 41% de la mezcla. Además, existen formas mono-insaturadas (34%), bi-insaturadas (22%) y saturadas (2%) de this compound .
b. Producción industrial: El procesamiento de la nuez de la India produce this compound como subproducto. solo una fracción del this compound obtenido se utiliza actualmente en aplicaciones industriales. Los investigadores continúan explorando nuevas aplicaciones, incluido el desarrollo de nuevos polímeros .
Análisis De Reacciones Químicas
El cardanol experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones contribuyen a su versatilidad. Los principales productos formados a partir de estas reacciones dependen de la vía de reacción específica y los grupos funcionales involucrados.
Comparación Con Compuestos Similares
La singularidad del cardanol radica en su estructura fenólica derivada del ácido anacárdico. Si bien existen otros compuestos fenólicos, las propiedades específicas del this compound lo distinguen.
Propiedades
| { "Design of the Synthesis Pathway": "Cardanol can be synthesized through the anacardic acid present in cashew nut shell liquid (CNSL). The anacardic acid is decarboxylated to form cardanol.", "Starting Materials": [ "Cashew nut shell liquid (CNSL)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ethanol (C2H5OH)" ], "Reaction": [ "CNSL is treated with NaOH to form an aqueous solution.", "The solution is then acidified with HCl to separate the anacardic acid.", "The anacardic acid is then subjected to decarboxylation by heating it at a temperature of 200-230°C.", "The resulting product is cardanol.", "The cardanol is then purified by recrystallization using ethanol." ] } | |
| 79353-39-2 | |
Fórmula molecular |
C21H30O |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
3-[(8E,11E)-pentadeca-8,11,14-trienyl]phenol |
InChI |
InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b5-4+,8-7+ |
Clave InChI |
JOLVYUIAMRUBRK-AOSYACOCSA-N |
SMILES isomérico |
C=CC/C=C/C/C=C/CCCCCCCC1=CC(=CC=C1)O |
SMILES |
C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O |
SMILES canónico |
C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O |
| 37330-39-5 79353-39-2 |
|
Sinónimos |
cardanol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of cardanol?
A1: this compound is a mixture of meta-alkylphenols with a C15 aliphatic side chain in the meta position relative to the hydroxyl group. The side chain can have varying degrees of unsaturation, typically containing one to three double bonds.
Q2: What is the molecular formula and weight of this compound?
A2: As this compound is a mixture of isomers, it doesn't have a single molecular formula or weight. The most common isomer, 3-pentadecylphenol (C21H36O), has a molecular weight of 304.51 g/mol.
Q3: How is this compound typically characterized using spectroscopic techniques?
A3: Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance spectroscopy (NMR) are commonly used to characterize this compound. FTIR helps identify functional groups, such as phenolic -OH and unsaturated C=C bonds, while NMR provides detailed structural information, including the position and number of double bonds in the side chain. [, , , ]
Q4: What are the key properties that make this compound suitable for material applications?
A4: this compound's long alkyl side chain imparts flexibility and hydrophobicity, while its phenolic hydroxyl group allows for chemical modifications and crosslinking reactions. [, , , ]
Q5: Can this compound be used as a plasticizer for polymers?
A5: Yes, this compound and its derivatives, such as epoxidized acetylation this compound, have shown great potential as plasticizers for polyvinyl chloride (PVC) and poly(lactide) (PLA). They enhance flexibility, processability, and impact resistance while potentially improving biodegradability. [, , ]
Q6: How is this compound used to enhance the properties of natural rubber?
A6: this compound can be grafted onto natural rubber latex, increasing molecular weight and improving mechanical properties like tensile strength and abrasion resistance. It also acts as a plasticizer, lowering the glass transition temperature and enhancing processability. []
Q7: Can this compound be incorporated into epoxy resins?
A7: Yes, this compound-based epoxy resins can be synthesized by reacting this compound with epichlorohydrin. These resins offer improved flexibility, toughness, and adhesion properties compared to conventional bisphenol-A-based epoxy resins. [, ]
Q8: How does this compound contribute to the development of sustainable materials?
A8: this compound is a renewable resource derived from the cashew nut industry, offering a greener alternative to petroleum-based phenols. Its incorporation into polymers and resins can reduce reliance on fossil fuels and contribute to a more sustainable materials industry. [, , , , ]
Q9: Can this compound be used as a compatibilizer in polymer blends?
A9: Yes, polypropylene grafted with this compound (PP-g-cardanol) has been successfully used as a compatibilizer in polypropylene/poly(acrylonitrile-butadiene-styrene) (PP/ABS) blends. It enhances the interfacial adhesion between the polymers, leading to improved mechanical properties and thermal stability. []
Q10: How does this compound modification impact the properties of carbon fiber composites?
A10: Grafting this compound onto carbon fiber surfaces improves the interfacial adhesion between the fiber and the epoxy matrix. This leads to enhanced mechanical properties, such as interlaminar shear strength, and improved anti-hydrothermal ageing properties of the resulting composites. []
Q11: What is the role of this compound in developing bio-based composites?
A11: this compound-based benzoxazines, when reinforced with bio-silica derived from rice husk, create hybrid composites with good thermal and dielectric properties. These composites highlight the potential of this compound in developing fully bio-based materials for various applications. []
Q12: What are some common chemical modifications performed on this compound?
A12: this compound can be modified through various reactions, including epoxidation, acetylation, alkoxylation, and polymerization. These modifications tailor its properties for specific applications, such as plasticizers, resins, and surfactants. [, , , , ]
Q13: How does this compound react with formaldehyde?
A13: this compound reacts with formaldehyde through condensation polymerization to form this compound-formaldehyde resins, similar to phenol-formaldehyde resins. These resins can be either resoles or novolacs, depending on the reaction conditions and the formaldehyde/cardanol ratio. [, ]
Q14: Can this compound be used to synthesize benzoxazines?
A14: Yes, this compound can be reacted with formaldehyde and amines to synthesize this compound-based benzoxazine monomers. These monomers polymerize upon heating to form polybenzoxazines, a class of high-performance polymers with excellent thermal and mechanical properties. [, , ]
Q15: What makes this compound a promising renewable resource for the chemical industry?
A15: this compound is a readily available byproduct of the cashew nut industry, making it a cost-effective and sustainable alternative to petroleum-based phenols. Its unique structure and reactivity make it suitable for various chemical modifications, expanding its application potential. [, , , , ]
Q16: How does the use of this compound contribute to a circular economy?
A16: By utilizing this compound, a byproduct that would otherwise be discarded, we reduce waste and promote resource efficiency. This aligns with the principles of a circular economy, where waste is minimized, and resources are kept in use for as long as possible. []
Q17: What are the environmental benefits of using this compound-based materials?
A17: Replacing petroleum-based chemicals with this compound-based alternatives can reduce greenhouse gas emissions, conserve fossil fuels, and minimize the environmental impact associated with their production and disposal. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



